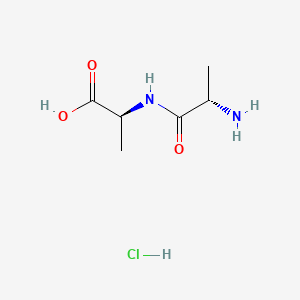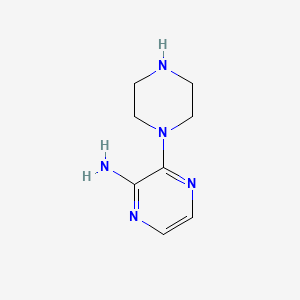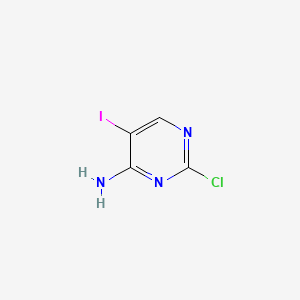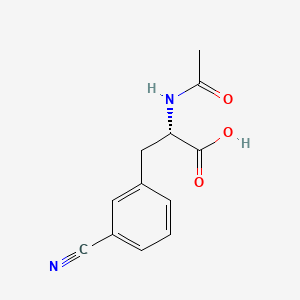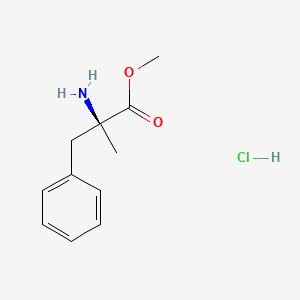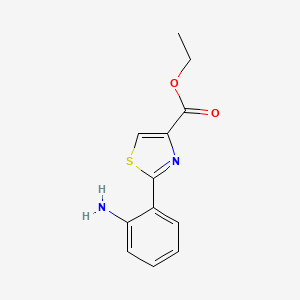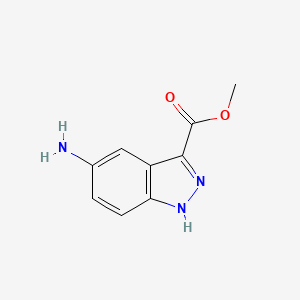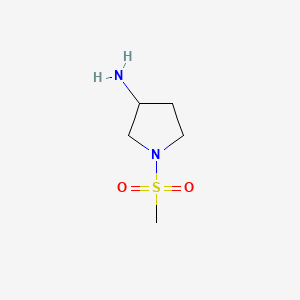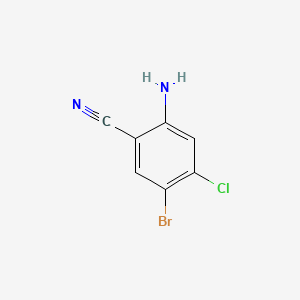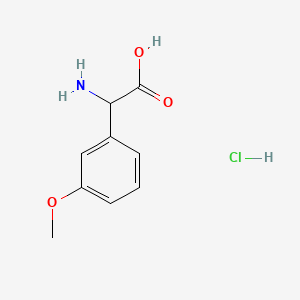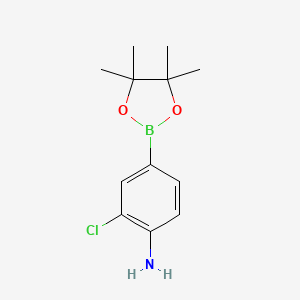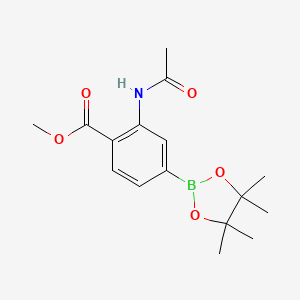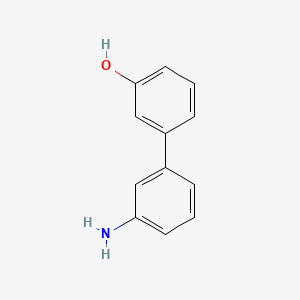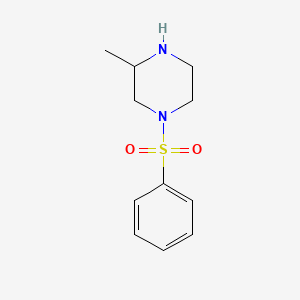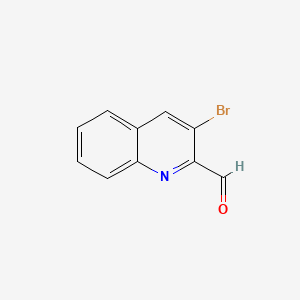
3-溴喹啉-2-甲醛
描述
3-Bromoquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 898559-24-5 . It has a molecular weight of 236.07 and its IUPAC name is 3-bromo-2-quinolinecarbaldehyde .
Synthesis Analysis
Quinoline derivatives, including 3-Bromoquinoline-2-carbaldehyde, can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 3-Bromoquinoline-2-carbaldehyde is1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Chemical Reactions Analysis
3-Bromoquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis
3-Bromoquinoline-2-carbaldehyde has a molecular weight of 236.07 . It is stored at a temperature of 2-8°C .科学研究应用
Synthesis of Quinoline Derivatives : 3-Bromoquinoline-2-carbaldehyde and its analogs are used in the synthesis of various quinoline derivatives. These compounds are utilized in constructing fused or binary heterocyclic systems, which are significant in organic chemistry and pharmaceutical development (Hamama et al., 2018).
Catalysis and Chemical Reactions : These compounds are involved in reactions like Heck coupling and aldol reactions, under specific catalytic systems, to produce isoquinolines (Cho & Patel, 2006).
Biological Applications : Derivatives of 3-Bromoquinoline-2-carbaldehyde have been studied for their potential biological activities. For example, they are investigated for their corrosion inhibition properties, with relevance in materials science and engineering (Lgaz et al., 2017).
Development of Novel Ligands : These compounds are used in the development of novel ligands, such as bidentate and tridentate derivatives, with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).
Pharmaceutical Research : Research on 3-Bromoquinoline-2-carbaldehyde derivatives includes their evaluation as potential inhibitors of human enzymes like AKT1, which has implications in cancer treatment (Ghanei et al., 2016).
Diverse Heterocyclic Structures : They are pivotal in the synthesis of diverse spiro-fused heterocyclic compounds, contributing to molecular complexity and diversity in drug development (Yao et al., 2022).
Green Chemistry Applications : 3-Bromoquinoline-2-carbaldehyde derivatives are synthesized using green methods, contributing to environmentally friendly chemical processes (Patel, Dholakia, & Patel, 2020).
DNA Binding and Antimicrobial Studies : These derivatives have been studied for their DNA binding properties and potential as antimicrobial agents, indicating their significance in medicinal chemistry (Lamani et al., 2008).
安全和危害
未来方向
Quinoline and its derivatives, including 3-Bromoquinoline-2-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
属性
IUPAC Name |
3-bromoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFNHALOBWCFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723222 | |
| Record name | 3-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-2-carbaldehyde | |
CAS RN |
898559-24-5 | |
| Record name | 3-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

